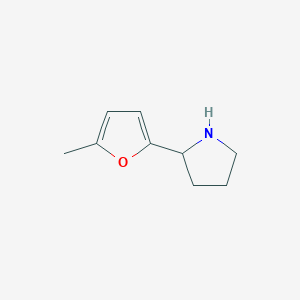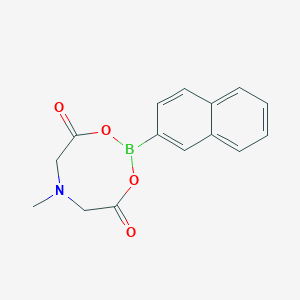
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
描述
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of naphthalene derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the dioxazaborocane ring. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can yield boron-hydride complexes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a Lewis acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride complexes, and substituted dioxazaborocane derivatives.
科学研究应用
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism by which 6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to act as a Lewis acid. This allows it to form stable complexes with nucleophiles, facilitating various chemical reactions. In biological systems, its boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT.
相似化合物的比较
Similar Compounds
6-Methyl-2-phenyl-1H-indole: Another boron-containing compound with similar structural features.
Indole-3-acetic acid: A plant hormone with a boron atom in its structure.
Uniqueness
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring system, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific boron interactions, such as BNCT and advanced material synthesis.
属性
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKLPUIBULVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)
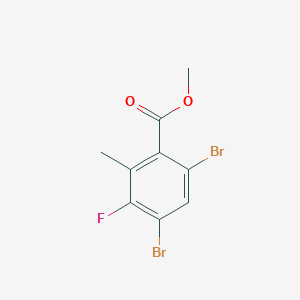
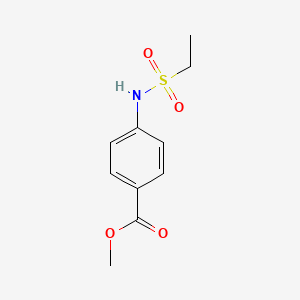
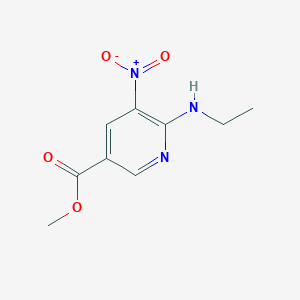
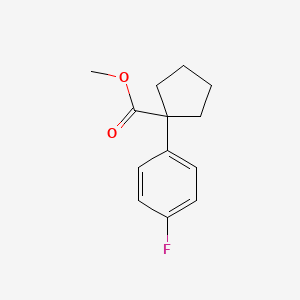
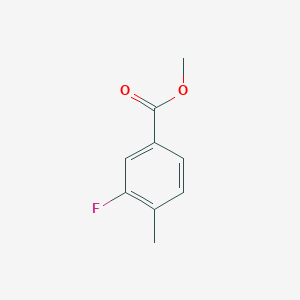
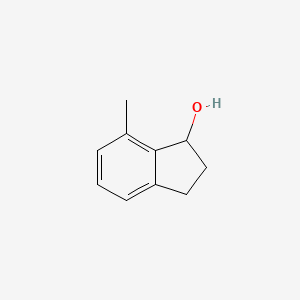
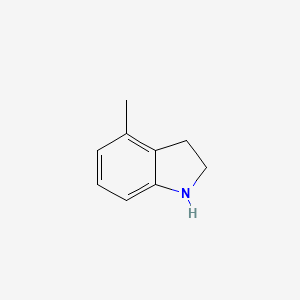
![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)
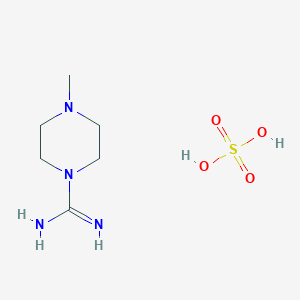
![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
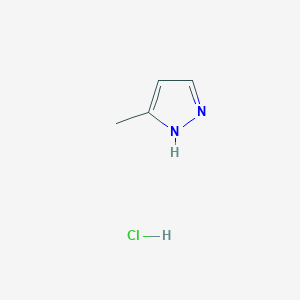
![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)
